molecular formula C8H13N3 B1604017 5-(tert-Butyl)pyrimidin-2-amine CAS No. 94615-68-6

5-(tert-Butyl)pyrimidin-2-amine

Cat. No. B1604017
CAS RN: 94615-68-6
M. Wt: 151.21 g/mol
InChI Key: ATDUQDKYHUGGSO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in the treatment of various diseases. This compound belongs to the class of pyrimidines and has a molecular weight of 221.32 g/mol. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and activation of B cells.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides and Imidazo[1,2-a]pyridines

5-(tert-Butyl)pyrimidin-2-amine: serves as a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . These compounds have garnered significant attention due to their varied medicinal applications, including serving as pharmacophores in molecules with notable biological and therapeutic value .

Development of Antiproliferative Agents

Derivatives of pyrido[2,3-d]pyrimidin-5-one, such as the compound API-1, have been identified as promising antiproliferative agents . 5-(tert-Butyl)pyrimidin-2-amine may be utilized in the synthesis of these derivatives, contributing to cancer research and treatment development.

Asymmetric Synthesis Applications

The tert-butyl group in 5-(tert-Butyl)pyrimidin-2-amine can activate imines for the addition of various nucleophiles. This activation is crucial in the asymmetric synthesis of pharmaceuticals, where the tert-butyl group serves as a powerful chiral directing group .

Pharmaceutical Synthesis

5-(tert-Butyl)pyrimidin-2-amine: is a valuable building block in pharmaceutical synthesis. Its presence in a compound can significantly enhance the compound’s biological properties, making it a versatile reagent in drug development processes .

properties

IUPAC Name

5-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUQDKYHUGGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629274
Record name 5-tert-Butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94615-68-6
Record name 5-tert-Butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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